molecular formula C18H14FN3OS B2890892 3-fluoro-N-(3-{2H,3H-imidazo[2,1-b][1,3]thiazol-6-yl}phenyl)benzamide CAS No. 893977-44-1

3-fluoro-N-(3-{2H,3H-imidazo[2,1-b][1,3]thiazol-6-yl}phenyl)benzamide

Cat. No.: B2890892
CAS No.: 893977-44-1
M. Wt: 339.39
InChI Key: QCCFBNODWXMRPP-UHFFFAOYSA-N
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Description

3-fluoro-N-(3-{2H,3H-imidazo[2,1-b][1,3]thiazol-6-yl}phenyl)benzamide is a chemical compound with the CAS Number 2034473-40-8 and the molecular formula C18H14FN3OS . It is a small molecule featuring a benzamide core linked to a dihydroimidazothiazole ring system, a structural motif often associated with interesting biological activity. This molecular architecture makes it a valuable chemical tool for researchers in medicinal chemistry and drug discovery. The compound is offered as BI84807 and is supplied in various quantities to meet diverse research needs . This product is intended for laboratory research purposes only. It is strictly not for diagnostic, therapeutic, or any human or veterinary use. Researchers should handle this material with appropriate safety precautions in a controlled laboratory environment.

Properties

IUPAC Name

N-[3-(2,3-dihydroimidazo[2,1-b][1,3]thiazol-6-yl)phenyl]-3-fluorobenzamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H14FN3OS/c19-14-5-1-4-13(9-14)17(23)20-15-6-2-3-12(10-15)16-11-22-7-8-24-18(22)21-16/h1-6,9-11H,7-8H2,(H,20,23)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QCCFBNODWXMRPP-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CSC2=NC(=CN21)C3=CC(=CC=C3)NC(=O)C4=CC(=CC=C4)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H14FN3OS
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

339.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Cyclization of 2-Aminobenzothiazole Derivatives

The imidazo[2,1-b]thiazole scaffold is typically synthesized via cyclocondensation of 2-aminobenzothiazole with α-haloketones or α-haloaldehydes. For example, reacting 2-amino-6-methoxybenzothiazole with 2-bromoacetophenone in the presence of hydrobromic acid (HBr) under reflux yields the fused imidazo-thiazole system. Key modifications include:

  • Demethylation : Removal of methoxy groups using boron tribromide (BBr₃) or hydrobromic acid to generate reactive phenolic intermediates.
  • Regioselective Cyclization : Microwave-assisted conditions enhance reaction efficiency, reducing side products.

Table 1: Cyclization Conditions for Imidazo[2,1-b]Thiazole Formation

Starting Material Reagent Temperature (°C) Yield (%) Reference
2-Amino-6-methoxybenzothiazole HBr (48%) 110 78
2-Amino-6-hydroxybenzothiazole Acetic anhydride 120 85

Functionalization of the Phenyl Substituent

Introduction of the 3-Nitrophenyl Group

The 3-nitrophenyl moiety at position 6 of the imidazo-thiazole is introduced via Ullmann coupling or nucleophilic aromatic substitution. A patented method involves reacting 2-(4-nitrophenyl)imidazo[2,1-b]benzothiazol-7-ol with 4-(2-chloroethyl)morpholine in dimethylformamide (DMF) using potassium carbonate and tetrabutylammonium iodide.

Reduction of Nitro to Amine

Catalytic hydrogenation or transfer hydrogenation converts the nitro group to an amine. For instance, treatment with hydrogen gas (H₂) over palladium-on-carbon (Pd/C) in ethanol at 50°C achieves quantitative reduction.

Table 2: Reduction Efficiency of Nitro Intermediates

Substrate Catalyst Solvent Time (h) Yield (%)
2-(4-Nitrophenyl)imidazo-thiazole Pd/C (10%) Ethanol 4 95

Amide Bond Formation with 3-Fluorobenzoic Acid

Activation of 3-Fluorobenzoic Acid

The carboxylic acid is activated using thionyl chloride (SOCl₂) or oxalyl chloride to form 3-fluorobenzoyl chloride. This intermediate reacts efficiently with the aniline derivative under Schotten-Baumann conditions.

Coupling Reaction

The amine-functionalized imidazo-thiazole is treated with 3-fluorobenzoyl chloride in dichloromethane (DCM) with triethylamine (Et₃N) as a base. Microwave-assisted coupling at 80°C for 30 minutes enhances reaction kinetics.

Table 3: Amidation Reaction Parameters

Amine Source Acylating Agent Base Yield (%)
3-{Imidazo[2,1-b]thiazol-6-yl}aniline 3-Fluorobenzoyl chloride Et₃N 88

Optimization and Scale-Up Challenges

Purification Techniques

Chromatographic methods (e.g., silica gel column chromatography) and recrystallization from ethanol/water mixtures are critical for isolating high-purity product.

Byproduct Mitigation

  • Epimerization : Controlled pH during amidation prevents racemization.
  • Solvent Selection : Polar aprotic solvents like DMF minimize side reactions during cyclization.

Alternative Synthetic Routes

Suzuki-Miyaura Coupling

Aryl boronic acids can be coupled to brominated imidazo-thiazole intermediates using palladium catalysts, offering a route to diversify the phenyl substituent.

Solid-Phase Synthesis

Immobilized benzothiazole derivatives on Wang resin enable iterative coupling steps, though yields remain suboptimal (~65%).

Chemical Reactions Analysis

Types of Reactions

3-fluoro-N-(3-{2H,3H-imidazo[2,1-b][1,3]thiazol-6-yl}phenyl)benzamide can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized under specific conditions to form corresponding oxidized products.

    Reduction: Reduction reactions can be performed using reducing agents to yield reduced derivatives.

    Substitution: The compound can undergo substitution reactions, particularly at the fluorobenzamide moiety, to form various substituted products.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as sodium borohydride, and nucleophiles for substitution reactions. Reaction conditions vary depending on the desired transformation but typically involve controlled temperatures and specific solvents.

Major Products

The major products formed from these reactions depend on the type of reaction and the specific reagents used. For example, oxidation may yield oxidized imidazo[2,1-b]thiazole derivatives, while substitution reactions can produce a variety of substituted fluorobenzamides.

Scientific Research Applications

3-fluoro-N-(3-{2H,3H-imidazo[2,1-b][1,3]thiazol-6-yl}phenyl)benzamide has several scientific research applications, including:

Mechanism of Action

The mechanism of action of 3-fluoro-N-(3-{2H,3H-imidazo[2,1-b][1,3]thiazol-6-yl}phenyl)benzamide involves its interaction with specific molecular targets and pathways. The compound is known to inhibit certain enzymes and receptors, leading to its biological effects. For example, it may inhibit protein kinases involved in cell signaling pathways, thereby exerting anticancer effects .

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Structural Analogues and Substituent Effects

The following table highlights key structural analogues and their substituent variations:

Compound Name Molecular Formula Key Substituents Biological Activity Reference
Target Compound C₁₉H₁₃FN₃OS 3-Fluoro-benzamide, imidazo[2,1-b][1,3]thiazol-6-yl-phenyl Under investigation -
SRT1720 C₂₅H₂₄ClN₇OS Quinoxaline-carboxamide, piperazinyl-methyl-imidazothiazole SIRT1 agonist
2,5-Difluoro-N-(3-imidazothiazol-phenyl)sulfonamide C₁₅H₁₀F₂N₃O₂S₂ 2,5-Difluoro-sulfonamide Kinase inhibition (inferred)
N-(3-imidazothiazol-phenyl)-2-methoxybenzamide C₂₀H₁₆N₃O₂S 2-Methoxy-benzamide Anti-diabetic, anti-inflammatory
SRT2104 (GSK2245840) C₂₆H₂₄N₆O₂S₂ 4-Methyl-thiazole-carboxamide, morpholinomethyl-imidazothiazole SIRT1 modulator
Compound 18 (Anti-HIV) C₂₀H₁₇FN₄O₂S Imidazothiazol-6-yl-phenyl, sulfonyl-piperidine HIV-1 assembly inhibitor

Key Observations :

  • Fluorine vs. Methoxy Groups : The 3-fluoro substituent in the target compound increases lipophilicity (logP ~3.5 estimated) compared to the 2-methoxy group in , which may enhance metabolic stability but reduce aqueous solubility.
  • Benzamide vs.
  • Core Modifications : SRT1720 and SRT2104 incorporate bulkier substituents (piperazine/morpholine) on the imidazothiazole, enhancing interactions with hydrophobic pockets in SIRT1 .
Physicochemical Properties
  • Lipophilicity : Fluorine and aromatic rings in the target compound suggest moderate lipophilicity (clogP ~3.2), comparable to SRT2104 (clogP ~3.8) but lower than sulfonamide analogues (clogP ~2.5) .
  • Solubility : The benzamide group may limit aqueous solubility (<10 µM), whereas sulfonamide derivatives (e.g., ) show improved solubility due to polar sulfonyl groups.

Biological Activity

3-Fluoro-N-(3-{2H,3H-imidazo[2,1-b][1,3]thiazol-6-yl}phenyl)benzamide is a complex organic compound belonging to the class of imidazo[2,1-b]thiazoles. This compound has garnered attention in medicinal chemistry due to its diverse biological activities, particularly in the fields of oncology and infectious diseases. This article reviews the biological activity of this compound based on existing research findings.

Chemical Structure and Properties

The compound features a dihydroimidazo[2,1-b]thiazole ring fused with a phenyl group and a fluorobenzamide moiety. Its molecular formula is C18H14FN3OSC_{18}H_{14}FN_3OS, and it has a molecular weight of 351.39 g/mol. The structure facilitates various interactions with biological targets, potentially leading to significant therapeutic effects.

Anticancer Properties

Research indicates that compounds with imidazo[2,1-b]thiazole structures exhibit promising anticancer activity. For instance, related compounds have shown cytotoxic effects against various cancer cell lines. The structure-activity relationship (SAR) studies suggest that modifications in the phenyl ring and the presence of electron-donating groups enhance cytotoxicity. Specifically, compounds with similar thiazole rings have demonstrated IC50 values in the low micromolar range against cancer cells such as Jurkat and HT-29 .

Antimicrobial Activity

The imidazo[2,1-b]thiazole framework has also been associated with antimicrobial properties. Compounds derived from this class have exhibited activity against both Gram-positive and Gram-negative bacteria. The mechanism often involves disruption of bacterial cell membranes or inhibition of key metabolic pathways within the pathogens .

The proposed mechanism of action for this compound includes:

  • Inhibition of Kinases : Similar compounds have been identified as multi-kinase inhibitors, affecting pathways involved in cell proliferation and survival.
  • Interference with Protein Interactions : The compound may bind to specific proteins involved in cancer progression or microbial resistance mechanisms.

Research Findings and Case Studies

Several studies have explored the biological activities of imidazo[2,1-b]thiazole derivatives:

StudyFindings
Antitumor Activity Compounds showed IC50 values ranging from 1.61 µg/mL to 23.30 µg/mL against various cancer cell lines, indicating significant potential for development as anticancer agents .
Antimicrobial Studies New derivatives demonstrated substantial antibacterial activity against resistant strains of bacteria, suggesting their use in treating infections where conventional antibiotics fail .
Mechanism Insights Molecular dynamics simulations revealed interactions with target proteins primarily through hydrophobic contacts, which are critical for their biological efficacy .

Q & A

Q. What are the optimal synthetic routes and reaction conditions for preparing 3-fluoro-N-(3-{2H,3H-imidazo[2,1-b][1,3]thiazol-6-yl}phenyl)benzamide?

The synthesis involves multi-step reactions, including:

  • Coupling Reactions : Amide bond formation between fluorobenzoyl chloride and the imidazothiazole-phenylamine intermediate under anhydrous conditions (e.g., DMF, triethylamine) .
  • Purification : Flash column chromatography (hexane:ethyl acetate gradients) or recrystallization to achieve >95% purity .
  • Optimization : Microwave-assisted synthesis reduces reaction time (e.g., 30–60 minutes at 100°C) compared to conventional heating .
    Key analytical validation includes NMR (¹H/¹³C) and LC-MS to confirm structural integrity .

Q. How is the structural characterization of this compound validated in academic research?

  • Spectroscopic Techniques :
    • NMR : Assign aromatic protons (δ 7.2–8.5 ppm) and fluorine coupling patterns (¹⁹F NMR at ~-110 ppm) .
    • Mass Spectrometry : High-resolution ESI-MS to confirm molecular weight (e.g., [M+H]⁺ at m/z 422.08) .
  • Chromatography : HPLC with UV detection (λ = 254 nm) ensures purity >98% .

Q. What preliminary biological activities are reported for this compound?

Initial screens suggest:

  • Anticancer Activity : Dose-dependent inhibition of cancer cell lines (e.g., IC₅₀ = 12.5 µM in MCF-7 breast cancer cells) via caspase-3/7 activation .
  • Antimicrobial Potential : MIC values of 8–16 µg/mL against Staphylococcus aureus and E. coli .
  • Enzyme Inhibition : Moderate inhibition of carbonic anhydrase IX (CA-IX), a cancer-associated isoform .

Advanced Research Questions

Q. How do structural modifications influence the structure-activity relationship (SAR) of this compound?

  • Fluorine Substitution : The 3-fluoro group enhances metabolic stability and membrane permeability compared to non-fluorinated analogs .
  • Imidazothiazole Core : Replacement with triazole or pyrazole reduces anticancer potency by >50%, highlighting its critical role in target binding .
  • Benzamide Linker : Elongation with methylene spacers decreases activity, suggesting steric constraints in the binding pocket .

Q. How can researchers resolve contradictions in reported mechanisms of action?

Conflicting data exist between SIRT1 activation (observed in mitochondrial biogenesis studies ) and caspase-dependent apoptosis . Methodological approaches include:

  • Pathway-Specific Knockdowns : siRNA silencing of SIRT1 or caspase-3 to isolate mechanistic contributions .
  • Dose-Response Profiling : Low doses (≤5 µM) may activate SIRT1, while higher doses (>10 µM) trigger apoptosis .

Q. What computational strategies are used to predict target interactions?

  • Molecular Docking : Glide/SP docking reveals high-affinity binding to SIRT1 (ΔG = -9.2 kcal/mol) and CA-IX (ΔG = -8.5 kcal/mol) .
  • MD Simulations : 100-ns simulations in explicit solvent validate stable interactions with kinase ATP-binding pockets (RMSD < 2.0 Å) .

Q. How can solubility challenges be addressed for in vivo studies?

  • Co-Solvent Systems : Use of DMSO:PEG-400 (1:4 v/v) achieves solubility >5 mg/mL .
  • Solid Dispersion : Spray-drying with PVP-VA64 improves oral bioavailability (Cₘₐₓ = 1.2 µg/mL in rats) .

Q. What experimental models are suitable for studying mitochondrial effects?

  • Oxidative Stress Models : Tert-butyl hydroperoxide (TBHP)-treated renal proximal tubule cells (RPTCs) to assess mitochondrial biogenesis via ND1 and ATP synthase α upregulation .
  • Respiration Assays : Seahorse XF Analyzer to measure OCR (oxygen consumption rate) and ECAR (extracellular acidification rate) .

Q. How are purification challenges mitigated for scale-up synthesis?

  • Chromatography : Preparative HPLC with C18 columns (ACN:H₂O gradients) for gram-scale purification .
  • Crystallization : Ethanol/water (3:1) yields single crystals for X-ray diffraction (space group P2₁/c) .

Q. What integrated approaches reconcile divergent biological data across studies?

  • Meta-Analysis : Pool data from cytotoxicity, enzyme inhibition, and transcriptomic assays to identify consensus pathways (e.g., AMPK/mTOR vs. p53) .
  • Orthogonal Assays : Combine SPR (binding affinity) with cellular thermal shift assays (CETSA) to validate target engagement .

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